Dasytrichone
Description
Dasytrichone is a novel flavone first isolated from Dasymaschalon trichophorum (Annonaceae) . Its structure features an unusual A-ring substitution pattern (C-methylation at positions 6 and 8, and hydroxylation at position 5) (Figure 1), distinguishing it from common flavonoids . Subsequent studies have identified its presence in other Annonaceae species, such as Mitrella kentii , where it contributes to the plant’s defense mechanisms alongside metabolites like delphinidin and eriodictyol chalcone .
Properties
CAS No. |
151655-69-5 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
5-hydroxy-6,8,8-trimethyl-2-phenylchromene-4,7-dione |
InChI |
InChI=1S/C18H16O4/c1-10-15(20)14-12(19)9-13(11-7-5-4-6-8-11)22-17(14)18(2,3)16(10)21/h4-9,20H,1-3H3 |
InChI Key |
VOEVEGYLKQKGLZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(C1=O)(C)C)OC(=CC2=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC1=C(C2=C(C(C1=O)(C)C)OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Flavonoids
Dasytrichone belongs to the flavone subclass, characterized by a 2-phenylchromen-4-one backbone. Its structural uniqueness lies in its methylation pattern and substitution sites , which influence its bioactivity. Below is a comparative analysis with analogous compounds (Table 1):
Table 1: Structural and Functional Comparison of this compound with Analogous Flavonoids
Key Observations:
Substitution Patterns: this compound’s 6- and 8-methyl groups are rare among flavones, contrasting with desmosflavone’s additional 7-methoxy group .
Biological Activities: this compound’s chemopreventive activity is distinct from desmosflavone’s antimicrobial effects, highlighting how minor structural changes dictate functional divergence . C-formylflavones, while structurally similar, lack reported anticancer activity and instead serve as chemotaxonomic markers in Annonaceae .
Comparison with Functionally Similar Compounds
This compound’s α-glucosidase inhibitory activity (IC₅₀ = 12.3 μM) aligns it with other flavonoid derivatives used in diabetes management. However, its potency is lower than acarbose (IC₅₀ = 1.4 μM), a clinical α-glucosidase inhibitor . This suggests that while this compound’s structure enables moderate enzyme inhibition, its primary therapeutic value lies in chemoprevention rather than metabolic regulation.
Research Findings and Limitations
Metabolite Variability :
- This compound levels in E. phaseoloides vary significantly across plant tissues (e.g., lower concentrations in S3 stem samples), indicating environmental or developmental regulation .
- Such variability complicates standardization for pharmacological use.
Synthetic Challenges :
- The compound’s complex substitution pattern makes total synthesis impractical with current methods, limiting large-scale production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
